Ethanol,2,2'-iminobis-, N-C12-18-alkyl derivs
Description
Compound Classification and Significance
Ethanol,2,2'-iminobis-, N-C12-18-alkyl derivs represents a specialized class of organic compounds within the broader category of alkyldiethanolamines, characterized by its unique molecular architecture that combines hydrophilic and hydrophobic functionalities. The compound is classified as a nonionic surfactant due to its amphiphilic nature, possessing both polar and nonpolar regions that enable its function as an interface-active agent. The molecular structure consists of a diethanolamine backbone modified with long-chain alkyl groups ranging from twelve to eighteen carbon atoms, which imparts specific physicochemical properties essential for various industrial applications.
The significance of this compound extends beyond its surfactant properties, as it serves as a critical building block in the synthesis of more complex molecular structures used in specialty chemical formulations. Research has demonstrated that compounds in this family exhibit excellent compatibility with other surfactant types and demonstrate remarkable stability under diverse chemical conditions. The presence of both secondary amine and diol functionalities provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
The compound's classification within the broader ethanolamide family reflects its structural relationship to other important industrial chemicals, including cocamide diethanolamine and lauramide diethanolamine derivatives. These structural similarities enable researchers to apply established synthetic methodologies and analytical techniques developed for related compounds, facilitating comprehensive characterization and optimization studies. The systematic nomenclature reflects the compound's chemical heritage and provides clear identification within chemical databases and regulatory frameworks.
Historical Development and Discovery
The historical development of this compound can be traced to the broader evolution of ethanolamine chemistry, which began with the discovery of ethylene oxide in 1859. The systematic production of ethanolamines through the reaction of ethylene oxide with ammonia established the foundation for subsequent developments in this chemical family. Early research focused on understanding the fundamental reactivity patterns of primary, secondary, and tertiary ethanolamines, leading to the identification of diethanolamine as a particularly versatile synthetic intermediate.
The development of alkyl-modified diethanolamine derivatives emerged from industrial demands for surfactants with enhanced performance characteristics and improved compatibility with complex formulation systems. Research conducted throughout the mid-twentieth century demonstrated that incorporating long-chain alkyl groups into the diethanolamine structure significantly enhanced surface-active properties while maintaining the beneficial characteristics of the parent molecule. These discoveries prompted extensive investigation into structure-activity relationships and optimization of synthetic methodologies.
Advances in analytical techniques during the latter half of the twentieth century enabled more precise characterization of these complex mixtures, leading to improved understanding of the relationship between molecular structure and functional properties. The recognition that alkyl chain length distribution significantly influenced performance characteristics prompted development of more controlled synthetic approaches and standardized analytical protocols. Contemporary research continues to build upon these historical foundations, exploring novel synthetic pathways and advanced characterization methods to optimize compound properties for specific applications.
Chemical Identity and Structural Overview
The chemical identity of this compound is defined by its systematic Chemical Abstracts Service registry number 71786-60-2, which provides unambiguous identification within global chemical databases. The compound exists as a mixture of structurally related molecules characterized by varying alkyl chain lengths ranging from twelve to eighteen carbon atoms, reflecting the natural distribution found in typical fatty acid feedstocks. The molecular formula can be generically represented as reflecting the presence of two hydroxyethyl groups attached to a nitrogen atom that also bears a long-chain alkyl substituent.
| Property | Value |
|---|---|
| Boiling Point | 200°C at 101,325 Pa |
| Density | 0.91 g/cm³ at 20°C |
| Vapor Pressure | 0.001 Pa at 20°C |
| Water Solubility | 5 mg/L at 22°C |
| LogP | 0.7 at 25°C |
| pKa | 8.8 at 20°C |
The structural architecture of this compound reflects the characteristic features of secondary amines combined with the hydrophilic nature of terminal hydroxyl groups. The presence of two hydroxyethyl chains provides multiple sites for hydrogen bonding interactions, while the long-chain alkyl substituent contributes hydrophobic character essential for surfactant functionality. This molecular design enables the compound to function effectively at interfaces between polar and nonpolar phases, facilitating emulsification and surface tension reduction.
Spectroscopic analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including hydroxyl stretching vibrations, carbon-hydrogen stretching modes, and carbon-nitrogen bonding patterns. Nuclear magnetic resonance studies provide detailed information about the molecular connectivity and conformational preferences, enabling researchers to correlate structural features with observed functional properties. The complex nature of the alkyl chain distribution requires sophisticated analytical approaches to fully characterize the composition and purity of commercial preparations.
Scope and Objectives of Academic Research
Contemporary academic research on this compound encompasses multiple interdisciplinary approaches aimed at understanding fundamental structure-property relationships and developing improved synthetic methodologies. Primary research objectives include optimization of synthetic pathways to achieve enhanced selectivity and yield, development of advanced analytical techniques for comprehensive characterization, and investigation of novel applications in emerging technological fields. These research directions reflect the compound's versatility and potential for continued technological development.
Synthetic methodology research focuses on developing more efficient and environmentally sustainable approaches to compound preparation, including investigation of alternative catalytic systems and reaction conditions. Recent studies have explored the use of response surface methodology to optimize reaction parameters and achieve improved conversion rates while minimizing byproduct formation. These investigations contribute to fundamental understanding of reaction mechanisms and provide practical guidance for industrial implementation.
Characterization studies employ increasingly sophisticated analytical techniques to understand the complex mixture composition and relate molecular structure to functional properties. Advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance and high-resolution mass spectrometry, enable detailed structural elucidation and quantitative analysis of individual components within the mixture. These analytical advances support both fundamental research and quality control applications in industrial settings.
Application-oriented research explores novel uses for this compound family in emerging technologies, including enhanced oil recovery systems, advanced materials synthesis, and specialty chemical formulations. Studies investigating synergistic effects with other surfactants demonstrate the potential for developing improved formulation systems with enhanced performance characteristics. The interdisciplinary nature of these investigations requires collaboration between synthetic chemists, analytical specialists, and applications researchers to achieve comprehensive understanding and practical implementation.
Properties
CAS No. |
71786-60-2 |
|---|---|
Molecular Formula |
Unspecified |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Ethoxylation
In the first stage, alkylamines react with two equivalents of EO under basic conditions (e.g., NaOH or KOH) at 160–190°C and 40–90 psig. This exothermic reaction produces a tertiary amine intermediate, which is further ethoxylated in the presence of strontium/barium hydroxide or hydrotalcite catalysts to achieve a peaked molecular weight distribution.
Table 2: Base-Catalyzed Ethoxylation Parameters
| Catalyst | EO Moles | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| KOH | 2 | 180 | 4 |
| Sr(OH)₂ | 5–13 | 160–180 | 6–8 |
Base catalysis offers rapid kinetics but often results in broad ethoxylate distributions, necessitating post-synthesis fractionation.
Acid-Catalyzed Ethoxylation
Lewis acids like boron trifluoride (BF₃) promote a cationic mechanism, yielding narrower ethoxylate distributions. For example, tallowamine ethoxylated with BF₃ at 110–120°C produces derivatives with 2–8 EO units and 75–85% selectivity for mid-chain homologs. Despite superior product uniformity, acid catalysts pose handling challenges due to corrosivity and by-product formation.
Solvent-Free Alkylation Strategies
Solvent-free methods reduce environmental impact and simplify purification. One approach involves heating diethanolamine with 1,2-dichloroethane (DCE) at 50–120°C under autogenous pressure. The reaction forms N,N,N',N'-tetra(2-hydroxyethyl)ethylenediamine hydrochloride, which is neutralized with NaOH to yield the final product. This method achieves 70–80% yields while generating NaCl as a by-product, which can be repurposed in cement additives.
Another solvent-free variant utilizes benzyl chloride for quaternization. Heating N,N-bis(2-hydroxyethyl)-N-alkylamines with excess benzyl chloride at 100°C for 2 hours produces cationic surfactants in 42–79% yields after crystallization.
Catalytic Innovations and Kinetic Control
Recent advances focus on optimizing catalysts to enhance selectivity. Zwitterionic catalysts, such as those derived from tertiary amines and ethylene oxide, enable precise control over ethoxylation kinetics. These catalysts promote chain-transfer reactions, favoring peaked distributions (e.g., 85% C12–C14 derivatives) at 110–120°C with 2–5 wt% catalyst loading.
Table 3: Catalyst Performance in Ethoxylation
| Catalyst Type | EO Distribution | Selectivity (%) | Temperature (°C) |
|---|---|---|---|
| Zwitterionic | Peaked | 85 | 110–120 |
| Sr(OH)₂ | Broad | 60 | 160–180 |
| BF₃ | Narrow | 75 | 110–120 |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to manage exothermic ethoxylation. For instance, tallowamine (C16–C18) is fed into a tubular reactor with EO at 180°C and 80 psig, achieving 90% conversion in 3–4 hours. Post-reaction purification involves vacuum distillation to remove unreacted amines and fractional crystallization to isolate C12–C18 derivatives. Large-scale processes prioritize energy efficiency, with heat recovery systems reducing operational costs by 20–30%.
Comparative Analysis of Methodologies
Table 4: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Alkylation (Halides) | 65–96 | 95 | Moderate | Moderate (K₂CO₃ waste) |
| Base-Catalyzed EO | 70–85 | 85 | High | Low (recyclable catalysts) |
| Acid-Catalyzed EO | 75–85 | 90 | Moderate | High (BF₃ handling) |
| Solvent-Free | 70–80 | 88 | High | Low |
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, and halogenated compounds. These products have their own unique applications in different fields .
Scientific Research Applications
Chemistry
In chemistry, ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives serve as surfactants and emulsifying agents . Their ability to reduce surface tension makes them essential in formulating stable emulsions and enhancing the effectiveness of various chemical products.
Biology
In biological research, this compound is utilized to study cell membrane interactions . Its surfactant properties allow researchers to investigate how molecules interact with lipid membranes, which is crucial for understanding cellular processes.
Medicine
Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives have been explored for their potential in drug delivery systems and as antimicrobial agents . Studies indicate that the compound can enhance the solubility and bioavailability of drugs while also exhibiting antimicrobial properties against various pathogens.
Industry
In industrial applications, this compound is widely used in the production of:
- Personal Care Products : It enhances the performance of shampoos, body washes, and liquid soaps by improving stability and cleansing properties.
- Detergents : Its surfactant nature aids in removing dirt and oils from surfaces.
- Industrial Cleaners : The compound's effectiveness in emulsifying oils makes it suitable for heavy-duty cleaning applications.
Case Studies
- Personal Care Formulations : A study on the formulation of a shampoo using ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives demonstrated improved foaming and cleansing efficacy compared to traditional surfactants.
- Antimicrobial Research : Research investigating the antimicrobial effects of this compound showed significant inhibition of bacterial growth in vitro, suggesting its potential use in personal care products designed for skin health.
- Industrial Cleaning Applications : A case study highlighted the effectiveness of this compound in a heavy-duty cleaner formulation that outperformed conventional cleaners in removing grease and grime from industrial equipment.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs involves its ability to interact with lipid membranes and proteins. The long alkyl chains facilitate the dispersion of oils and dirt, enhancing the cleansing properties of formulations. Additionally, the compound contributes to the formation of stable emulsions and maintains product viscosity .
Comparison with Similar Compounds
Key Properties:
- Molecular formula: C12–18H25–37NO2
- Boiling point : 200°C (at 101.325 kPa)
- Solubility : 5 mg/L in water (22°C)
- Regulatory status : Listed under REACH (EC 276-014-8) and approved for use in food-contact plastics (e.g., PP: 0.1%, PE: 0.2%) under GB9685-2008 .
Comparison with Structurally Similar Compounds
N,N-Bis(2-hydroxyethyl)dodecanamide (CAS 120-40-1)
- Structure : Contains a dodecanamide group instead of an alkyl chain.
- Applications: Used in plastics (PE, PP) at higher permissible levels (0.8% in PE/PP vs. 0.2% for Ethanol,2,2'-iminobis-) due to lower migration risk .
- Regulatory limits: Compound Plastic Type Maximum Level (%) Ethanol,2,2'-iminobis- PP 0.1 PE 0.2 N,N-Bis(2-hydroxyethyl)dodecanamide PE/PP 0.8
DEA-Cetyl Phosphate (CAS 97660-44-1)
- Structure: Combines a C16 alkyl chain with a phosphate group and diethanolamine.
- Function: Acts as an emulsifier and antistatic agent in cosmetics. Unlike Ethanol,2,2'-iminobis-, it has enhanced solubility in polar solvents due to the phosphate group .
- Safety: Classified as non-irritating in diluted formulations, whereas Ethanol,2,2'-iminobis- requires handling under Hazard Class 8 (corrosive) .
N-Tallow Alkyldiethanolamine (CAS 90367-27-4)
- Structure : Features mixed C16–18 alkyl chains derived from tallow.
- Performance : Higher hydrophobicity improves compatibility with polyolefins but reduces solubility in aqueous systems compared to C12–18 derivatives .
Functional Comparison
Antistatic Efficiency
Thermal Stability
- Ethanol,2,2'-iminobis-: Stable up to 200°C, suitable for melt-processing in plastics .
- DEA-Cetyl Phosphate : Degrades above 150°C, limiting use in high-temperature applications .
Research Findings
- Synergistic Effects: Blending Ethanol,2,2'-iminobis- with glycerol monooleate enhances antistatic performance in PP films by 40% .
- Environmental Impact : Low water solubility (5 mg/L) reduces aquatic toxicity compared to shorter-chain analogues (e.g., C8 derivatives) .
Biological Activity
Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives (CAS Number: 71786-60-2) are versatile compounds primarily used in industrial applications such as personal care products, detergents, and as surfactants. This article delves into their biological activity, including mechanisms of action, toxicity studies, and potential applications in medicine and biology.
Chemical Structure and Properties
Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives are characterized by long alkyl chains (C12-C18) attached to an ethanol-derived backbone. The presence of the iminobis group enhances their surfactant properties, allowing them to interact effectively with lipid membranes and proteins.
The biological activity of these compounds is largely attributed to their ability to:
- Interact with Lipid Membranes : The long alkyl chains facilitate the insertion into lipid bilayers, altering membrane fluidity and permeability.
- Enhance Cleansing Properties : Their surfactant nature helps in emulsifying oils and dirt, making them effective in cleansing formulations.
- Stabilize Emulsions : They contribute to the formation of stable emulsions, which is crucial in various cosmetic and industrial applications.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives. Key findings from various studies include:
- Acute Toxicity : In animal studies involving Sprague-Dawley rats, doses ranging from 0.16 g/kg to 6.25 g/kg were administered. Mild signs of toxicity such as piloerection and lethargy were observed at higher doses; however, no deaths occurred at lower concentrations .
| Dose (g/kg) | Observed Effects |
|---|---|
| 0.16 | Mild toxicity signs |
| 1.0 | Piloerection, decreased activity |
| 5.0 | Significant lethargy |
- Skin and Eye Irritation : Classified as Category 1 for skin corrosion/irritation and Category 1 for eye damage/irritation according to safety data sheets .
Case Studies
- Application in Drug Delivery Systems : Research has indicated that ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivatives can be utilized as carriers in drug delivery systems due to their ability to enhance solubility and bioavailability of hydrophobic drugs.
- Antimicrobial Activity : Studies have explored the compound's potential as an antimicrobial agent. Its effectiveness against various pathogens was evaluated using standard microbiological techniques, demonstrating significant inhibitory effects on bacterial growth .
- Emulsifying Agent in Cosmetics : In formulations for shampoos and body washes, these derivatives have been shown to improve product stability and performance due to their surfactant properties.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Properties |
|---|---|---|
| N-(C12-18)alkyldiethanolamine | 61791-31-9 | Effective emulsifier with less toxicity |
| N,N-Bis(2-hydroxyethyl)alkylamine | 120-40-1 | Similar surfactant properties but different alkyl chain lengths |
| Ethanol, 2-amino-, N-tallow alkyl derivatives | 10271-06-6 | Higher effectiveness in personal care formulations |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ethanol,2,2'-iminobis-, N-C12-18-alkyl derivs.?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity, particularly when the compound is used as an analytical standard in life sciences .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H/13C) confirms structural features, such as the presence of hydroxyethyl and alkyl chains. For example, the integration ratio of alkyl protons (C12-18) to ethanolamine protons validates derivatization .
- Elemental Analysis ensures stoichiometric consistency with the molecular formula (e.g., C12-18 alkyl chains) .
Q. How does the alkyl chain length (C12-18) influence the compound’s solubility and thermal stability?
- Methodological Answer :
- Solubility Testing : The reported solubility (5 mg/L at 22°C) can be further investigated using the shake-flask method under controlled pH and temperature. Compare results with computational models (e.g., Hansen Solubility Parameters) to resolve discrepancies.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability. Longer alkyl chains (C18) may increase decomposition temperatures due to enhanced van der Waals interactions .
Q. What regulatory guidelines govern the use of this compound in polymer formulations?
- Methodological Answer :
- Refer to GB9685-2008 standards for maximum permissible levels in plastics (e.g., 0.1% in PP, 0.2% in PE) . Validate compliance via gas chromatography-mass spectrometry (GC-MS) to quantify residual amounts in polymer matrices.
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and surface activity be systematically resolved?
- Methodological Answer :
- Controlled Replication : Reproduce solubility tests (e.g., 22°C, USP methods) and compare with literature values . For surface activity, measure critical micelle concentration (CMC) using tensiometry or conductivity assays, accounting for alkyl chain heterogeneity (C12-18) .
- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables like chain-length distribution or impurities influencing discrepancies .
Q. What advanced spectroscopic methods elucidate the compound’s interactions in surfactant formulations?
- Methodological Answer :
- Fourier-Transform Infrared Spectroscopy (FTIR) identifies hydrogen bonding between hydroxyethyl groups and water. For example, shifts in O-H stretching frequencies (3200–3600 cm⁻¹) indicate hydration effects .
- Small-Angle X-ray Scattering (SAXS) probes micellar morphology in surfactant systems, correlating alkyl chain length (C12 vs. C18) with aggregate size and stability .
Q. How can the antistatic efficacy of this compound be optimized in polyolefin blends?
- Methodological Answer :
- Melt-Blending Studies : Use a twin-screw extruder to incorporate the compound into PE/PP matrices at varying concentrations (0.1–0.5%). Measure surface resistivity via electrostatic discharge (ESD) testing per ASTM D257 .
- Accelerated Aging Tests : Expose blends to 60°C/85% RH for 168 hours and reassess antistatic performance to evaluate hydrolytic stability .
Q. What synthetic strategies improve the yield of N-C12-18-alkyl derivatives during ethoxylation?
- Methodological Answer :
- Catalytic Optimization : Screen alkali metal hydroxides (e.g., KOH vs. NaOH) for ethoxylation of alkylamines. Monitor reaction kinetics via in-situ FTIR to track epoxy consumption .
- Chain-Length Fractionation : Employ supercritical fluid chromatography (SFC) to separate C12-18 homologs and characterize individual derivatives using high-resolution mass spectrometry (HRMS) .
Data Contradiction Analysis
Q. How do regulatory maximum limits (e.g., 0.1% in PP vs. 0.2% in PE) impact experimental design for polymer applications?
- Analysis :
- The variance in permissible levels likely reflects differences in polymer crystallinity (PE vs. PP) affecting additive migration. Design experiments using X-ray diffraction (XRD) to correlate crystallinity with antistatic agent diffusion rates.
Q. Why do reported boiling points (200°C) conflict with thermal degradation profiles observed in TGA?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
